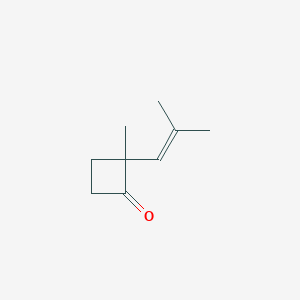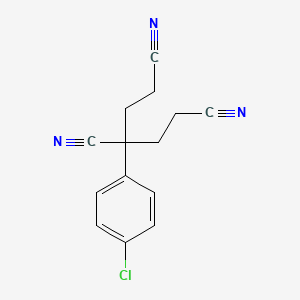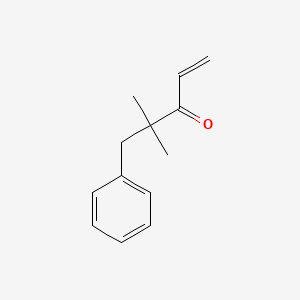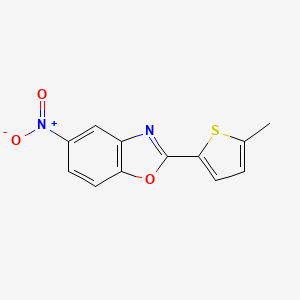
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of a dioxolane ring fused to a pentanone chain, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of 2-methyl-1,3-dioxolane with pentan-3-one under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, ensures high yields and purity of the product. Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one undergoes various chemical reactions, including:
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Acid Catalysts:
p-Toluenesulfonic acid, sulfuric acidMajor Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions, allowing selective transformations to occur. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring, used similarly as a protecting group.
Ethylene carbonate: A cyclic carbonate used in the production of polymers and as a solvent.
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative used in organic synthesis.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the pentanone chain. This combination makes it a valuable intermediate in various synthetic pathways, offering both protection and reactivity in a single molecule .
Eigenschaften
CAS-Nummer |
42397-31-9 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)4-5-9(2)11-6-7-12-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
SXWUQEQJUMCCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)





![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)




